3-Fluoro-5-(trifluoromethoxy)benzoic acid
CAS No.: 1242258-49-6
Cat. No.: VC2708213
Molecular Formula: C8H4F4O3
Molecular Weight: 224.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242258-49-6 |
|---|---|
| Molecular Formula | C8H4F4O3 |
| Molecular Weight | 224.11 g/mol |
| IUPAC Name | 3-fluoro-5-(trifluoromethoxy)benzoic acid |
| Standard InChI | InChI=1S/C8H4F4O3/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H,13,14) |
| Standard InChI Key | RPEBABGCYLHTAK-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1OC(F)(F)F)F)C(=O)O |
| Canonical SMILES | C1=C(C=C(C=C1OC(F)(F)F)F)C(=O)O |
Introduction
Chemical Identity and Basic Properties
3-Fluoro-5-(trifluoromethoxy)benzoic acid represents an important class of fluorinated aromatic compounds widely utilized in pharmaceutical research and development. This compound is characterized by its benzoic acid core structure with strategically positioned fluorine-containing substituents that significantly influence its chemical behavior and applications.
Basic Chemical Information
The compound has a well-defined chemical identity as outlined in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1242258-49-6 |
| Molecular Formula | C₈H₄F₄O₃ |
| Molecular Weight | 224.11 g/mol |
| IUPAC Name | 3-fluoro-5-(trifluoromethoxy)benzoic acid |
| InChI | InChI=1S/C8H4F4O3/c9-5-1-4(7(13)14)2-6(3-5)15-8(10,11)12/h1-3H,(H,13,14) |
| InChIKey | RPEBABGCYLHTAK-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1OC(F)(F)F)F)C(=O)O |
This compound belongs to several chemical classifications including fluorinated benzoic acids, aromatic carboxylic acids, and organofluorine compounds. The presence of both a direct fluorine substituent and a trifluoromethoxy group makes it particularly interesting from a medicinal chemistry perspective.
Structural Features and Chemical Behavior
The chemical structure of 3-Fluoro-5-(trifluoromethoxy)benzoic acid incorporates several key functional elements that define its reactivity and applications in chemical synthesis and drug development.
Structural Elements
The compound features a benzoic acid core with three key functional components:
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A carboxylic acid group (-COOH) that provides a versatile handle for further chemical transformations
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A direct fluorine substituent at the 3-position that influences electronic distribution
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A trifluoromethoxy group (-OCF₃) at the 5-position that contributes to the compound's lipophilicity
This structural arrangement creates a molecule with an asymmetric electron distribution and distinctive hydrogen bonding capabilities. The fluorine and trifluoromethoxy substituents introduce electron-withdrawing effects that significantly alter the reactivity of the benzoic acid functional group compared to unsubstituted benzoic acid.
Electronic Properties
The presence of fluorine atoms in both the direct substituent and the trifluoromethoxy group dramatically affects the electronic properties of the aromatic ring. Fluorine's high electronegativity creates a polarized electronic environment, influencing:
Applications in Organic Synthesis
3-Fluoro-5-(trifluoromethoxy)benzoic acid serves as a versatile building block in organic synthesis, particularly in the development of more complex fluorinated compounds with potential applications in multiple fields.
Role as a Synthetic Intermediate
This compound functions as an important synthetic intermediate for creating more complex molecular architectures. The carboxylic acid group serves as a versatile functional handle that can undergo various transformations:
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Esterification to form corresponding esters
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Amidation to form amide derivatives
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Reduction to form alcohols or aldehydes
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Conversion to acid chlorides for subsequent nucleophilic substitution reactions
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Decarboxylation to introduce the fluorinated aromatic system into other molecules
The strategic placement of the fluorine atom and trifluoromethoxy group enhances reactivity and selectivity in various chemical reactions, making this compound particularly valuable in the synthesis of pharmaceutically relevant molecules.
Cross-Coupling Applications
Like many functionalized aromatic compounds, 3-Fluoro-5-(trifluoromethoxy)benzoic acid can serve as a substrate for various metal-catalyzed cross-coupling reactions. These include:
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Suzuki-Miyaura coupling
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Sonogashira coupling
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Buchwald-Hartwig amination
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Heck reactions
These transformations allow for the incorporation of the fluorinated benzoic acid motif into more complex molecular frameworks, particularly those with potential biological activity.
Comparison with Related Fluorinated Benzoic Acids
To better understand the unique properties of 3-Fluoro-5-(trifluoromethoxy)benzoic acid, it is valuable to compare it with structurally related compounds.
Structural Comparison with Similar Compounds
The following table compares 3-Fluoro-5-(trifluoromethoxy)benzoic acid with other structurally related fluorinated benzoic acids:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| 3-Fluoro-5-(trifluoromethoxy)benzoic acid | 1242258-49-6 | C₈H₄F₄O₃ | 224.11 g/mol | Reference compound |
| 3-Fluoro-5-(trifluoromethyl)benzoic acid | 161622-05-5 | C₈H₄F₄O₂ | 208.11 g/mol | Contains -CF₃ instead of -OCF₃ |
| 5-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid | 1261460-04-1 | C₁₄H₈F₄O₃ | 300.20 g/mol | Contains additional phenyl ring |
The key difference between 3-Fluoro-5-(trifluoromethoxy)benzoic acid and 3-Fluoro-5-(trifluoromethyl)benzoic acid is the presence of an oxygen atom linking the CF₃ group to the aromatic ring. This seemingly minor structural change significantly affects the compound's electronic properties, conformational flexibility, and metabolic stability .
Reactivity Differences
The trifluoromethoxy group (-OCF₃) in 3-Fluoro-5-(trifluoromethoxy)benzoic acid confers different electronic and steric properties compared to the trifluoromethyl group (-CF₃) in related compounds:
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The -OCF₃ group is more electron-withdrawing than -CF₃ due to the electronegative oxygen atom
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The -OCF₃ group introduces greater conformational flexibility due to the C-O bond rotation
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The -OCF₃ group creates a different spatial arrangement that may affect molecular recognition in biological systems
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The -OCF₃ group typically imparts greater lipophilicity than -CF₃, potentially enhancing membrane permeability
These differences in reactivity and physical properties can significantly impact the behavior of these compounds in both synthetic applications and biological systems.
Research Progress and Future Directions
While 3-Fluoro-5-(trifluoromethoxy)benzoic acid has demonstrated promise as a synthetic building block, research into its full potential continues to evolve.
Current Research Status
Current research involving 3-Fluoro-5-(trifluoromethoxy)benzoic acid primarily focuses on:
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Development of more efficient synthetic routes to access the compound and its derivatives
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Exploration of novel cross-coupling methodologies using this compound as a substrate
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Investigation of structure-activity relationships in medicinal chemistry applications
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Evaluation of its potential as a scaffold in drug discovery programs
As interest in fluorinated compounds continues to grow in both academic and industrial research settings, 3-Fluoro-5-(trifluoromethoxy)benzoic acid is likely to receive increased attention as a valuable synthetic building block.
Future Research Directions
Several promising avenues for future research with 3-Fluoro-5-(trifluoromethoxy)benzoic acid include:
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Further exploration of its applicability in creating drug candidates with enhanced metabolic stability and membrane permeability
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Development of novel synthetic methodologies that leverage its unique electronic properties
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Investigation of its potential in materials science applications, particularly in fluorinated polymers and functional materials
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Systematic evaluation of structure-activity relationships in various biological systems
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Development of innovative catalytic systems for transformations involving this compound
As synthetic methodologies continue to advance, particularly those involving C-F bond formation and selective functionalization of aromatic rings, the accessibility and applications of 3-Fluoro-5-(trifluoromethoxy)benzoic acid are expected to expand.
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